molecular formula C6H6I2N2 B1626272 4,5-Diiodobenzene-1,2-diamine CAS No. 76179-43-6

4,5-Diiodobenzene-1,2-diamine

Cat. No. B1626272
CAS RN: 76179-43-6
M. Wt: 359.93 g/mol
InChI Key: DIBFUNSINNCILZ-UHFFFAOYSA-N
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Description

4,5-Diiodobenzene-1,2-diamine, commonly referred to as 4,5-DIBA, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid with a molecular formula of C6H4I2N2. 4,5-DIBA is a versatile compound that has been used for a variety of purposes, including synthesis, chemical reactions, and biomedical research.

Scientific Research Applications

Summary:

4,5-Diiodobenzene-1,2-diamine is an attractive alternative to brominated compounds as a protein kinase CK2 (hCK2α) inhibitor. CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, including gene expression, cell viability, apoptosis, and cancer development. The compound’s interaction with hCK2α was studied using biophysical (MST, ITC) and biochemical (enzymatic assay) methods. It was found that iodinated compounds, including 4,5-diiodobenzene-1,2-diamine, exhibit cytotoxicity against cancer cell lines while affecting mitochondrial activity to a lesser extent than the reference inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) .

Experimental Procedures:

  • Synthesis : 4,5-Diiodobenzene-1,2-diamine can be synthesized using a single-step protocol, avoiding direct site-specific bromination of benzotriazole .
  • Interaction Studies : Biophysical techniques such as microscale thermophoresis (MST) and isothermal titration calorimetry (ITC) were used to study the interactions between 4,5-diiodobenzene-1,2-diamine and hCK2α .
  • Cytotoxicity Assay : The compound’s cytotoxicity against reference cancer cell lines was evaluated .
  • Mitochondrial Activity Assessment : The effect on mitochondrial inner membrane potential was measured .

Results:

  • 4,5-Diiodobenzene-1,2-diamine retains cytotoxicity against selected cancer cell lines similar to TBBt but with a smaller impact on mitochondrial activity .
  • Both iodinated compounds are promising candidates for further development as CK2 inhibitors .

2. Precursor in Organic Synthesis

Summary:

4,5-Diiodobenzene-1,2-diamine serves as a precursor in the preparation of various organic compounds. For example, it is used in the synthesis of martinellic acid and 1,4-bis(p-R-phenylethynyl)benzenes. Additionally, it plays a role in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which serves as a starting reagent for the synthesis of oligo(1,4-phenylene ethynylene) .

3. Chiral Organocatalyst Synthesis

Summary:

A four-step synthesis process involving 1,2-benzenediamine derivatives was developed to create bifunctional, noncovalent organocatalysts. These chiral catalysts contain a 1,2-benzenediamine H-bond donor scaffold. The resulting compounds have potential applications in nucleophilic aromatic reactions .

properties

IUPAC Name

4,5-diiodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFUNSINNCILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469429
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diiodobenzene-1,2-diamine

CAS RN

76179-43-6
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76179-43-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Following a literature procedure, a sample of 1 (17.42 g, 41.5 mmol) and a magnetic stirring bar were added to a 500 mL conical flask fitted with a jacketed condenser. EtOH (95%, 150 mL) and conc. aqueous HCl (68.6 mL, 0.83 mol) were added, and the mixture was stirred and heated to boiling. Fe (18.59 g, 0.332 mol) was added in portions, resulting in foaming of the mixture and accelerated refluxing of the EtOH, which would subside within a few minutes of each addition. The reaction was heated for an additional 45 min beyond the final addition of Fe. A hot solution of EDTA (156 g, 0.411 mol, in 300 mL H2O) was added to the reaction mixture, and KOH pellets were added until the solution was alkaline to pH paper. The hot mixture was extracted twice with ethyl acetate and the extracts were combined, washed with water, followed by brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was recrystallized (EtOH/water), giving tan needles (9.92 g, 66%): mp 135-136° C.; 1H NMR (d8-THF) δ 4.21 (brs, 4H), 7.03 (s, 2H); 13C NMR (d8-THF) δ 91.1, 124.5, 137.6; Anal. Calcd for C6H6I2N2: C, 20.02; H, 1.68; N, 7.78. Found: C, 20.19; H, 1.59, 7.71.
Name
Quantity
17.42 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18.59 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
68.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Paprocki, M Winiewska-Szajewska, E Speina… - Scientific Reports, 2021 - nature.com
4,5,6,7-Tetrabromo-1H-benzotriazole is widely used as the reference ATP-competitive inhibitor of protein kinase CK2. Herein, we study its new analogs: 5,6-diiodo- and 5,6-diiodo-4,7-…
Number of citations: 1 www.nature.com
M Winiewska-Szajewska, AM Maciejewska, E Speina… - Molecules, 2021 - mdpi.com
Protein kinase CK2 is a highly pleiotropic protein kinase capable of phosphorylating hundreds of protein substrates. It is involved in numerous cellular functions, including cell viability, …
Number of citations: 2 www.mdpi.com
M Shayan - 2021 - research.library.mun.ca
Metal-organic frameworks (MOFs) are porous materials that have attracted substantial attention due to their exciting features and applications. Synthesis of MOFs involves the self-…
Number of citations: 0 research.library.mun.ca

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